molecular formula C19H17N5O4 B2921710 1-(7-Methoxy-1-benzofuran-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine CAS No. 2097923-11-8

1-(7-Methoxy-1-benzofuran-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine

Cat. No.: B2921710
CAS No.: 2097923-11-8
M. Wt: 379.376
InChI Key: UKWREFPOTHLFJX-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring three distinct pharmacophores:

  • 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl: A fused triazolo-pyrimidine system with a methyl group at position 5, likely enhancing lipophilicity and modulating binding affinity.

While direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, its structural motifs align with bioactive heterocycles reported in pharmaceutical and agrochemical research. For instance, triazolo-pyrimidines are known for kinase inhibition and antimicrobial activity, while benzofurans exhibit diverse biological roles .

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c1-11-6-16(24-19(22-11)20-10-21-24)27-13-8-23(9-13)18(25)15-7-12-4-3-5-14(26-2)17(12)28-15/h3-7,10,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWREFPOTHLFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and physicochemical differences between the target compound and related analogs from the evidence:

Table 1: Comparative Analysis of Structural and Physical Properties

Compound Name/ID Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Features
Target Compound Benzofuran + Triazolo-pyrimidine + Azetidine 7-Methoxy, 5-methyl, ether-linked azetidine N/A N/A Conformational rigidity, mixed heterocycles
11a (Thiazolo-pyrimidine) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, CN, CO 243–246 68 High aromaticity, dual carbonyl groups
11b (Thiazolo-pyrimidine) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, CN, CO 213–215 68 Polar cyano group, moderate solubility
12 (Pyrimido-quinazoline) Pyrimido[2,1-b]quinazoline 5-Methylfuran, CN, CO 268–269 57 Fused quinazoline system, high crystallinity
Compound Triazolo[1,5-a]pyrimidine 3-Pyridyl, pyrrolidinyl, methyl N/A N/A Pyridine-pyrrolidine synergy, potential kinase targeting

Key Comparative Insights

Structural Complexity and Rigidity :

  • The target compound’s azetidine ring imposes greater conformational rigidity compared to the pyrrolidinyl group in ’s compound, which may enhance target selectivity but reduce synthetic accessibility .
  • Compound 12’s pyrimido-quinazoline core (melting point 268–269°C) demonstrates higher thermal stability than thiazolo-pyrimidines (213–246°C), likely due to extended π-conjugation .

Substituent Effects :

  • The 7-methoxy group on the benzofuran moiety in the target compound could improve metabolic stability relative to the 5-methylfuran in compound 12, which may be prone to oxidative degradation .
  • ’s compound features a pyridyl group, enhancing water solubility compared to the target’s benzofuran system, which is more lipophilic .

Synthetic Feasibility :

  • Thiazolo-pyrimidines (11a, 11b) achieve moderate yields (68%) via straightforward condensation, whereas compound 12’s lower yield (57%) reflects challenges in multi-step fusion reactions . The target compound’s synthesis would likely require advanced coupling strategies for azetidine incorporation.

The methyl group on the triazolo-pyrimidine in the target compound may enhance binding to hydrophobic pockets in biological targets, analogous to 5-methylfuran in compound 12 .

Research Implications

  • Bioactivity Predictions : Based on structural analogs, the target compound may exhibit kinase inhibition (triazolo-pyrimidine) or antimicrobial activity (benzofuran), warranting in vitro validation .
  • Optimization Opportunities: Replacing the azetidine with pyrrolidine (as in ) could balance rigidity and synthetic feasibility. Introducing polar groups (e.g., cyano) might address solubility limitations .

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